

physical and chemical properties of (3,3-Difluorocyclobutyl)methanol

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Compound of Interest

Compound Name: (3,3-Difluorocyclobutyl)methanol

Cat. No.: B592439

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An In-depth Technical Guide to (3,3-Difluorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluorocyclobutyl)methanol is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro group onto the cyclobutane ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity of adjacent functional groups. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **(3,3-Difluorocyclobutyl)methanol**, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

Physicochemical Properties

The physicochemical properties of **(3,3-Difluorocyclobutyl)methanol** are summarized in the tables below. It is important to note that there is some discrepancy in the reported physical state of the compound at room temperature, with some sources describing it as a solid and others as a liquid. This may be due to impurities or differences in measurement conditions.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	681128-39-2	[2]
Molecular Formula	C ₅ H ₈ F ₂ O	[2]
Molecular Weight	122.11 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid or solid	
Boiling Point	130.9 ± 10.0 °C (Predicted)	[3]
Density	1.2 g/mL	[3]
Refractive Index	1.40	[3]
pKa	15.05 ± 0.10 (Predicted)	[3]
Storage	Store at room temperature in a dry, dark place.	[3]

Table 2: Spectroscopic Data

Spectrum Type	Data	Reference
¹ H NMR (300 MHz, CDCl ₃)	δ: 2.31-2.38 (m, 3H), 2.60-2.66 (m, 2H), 3.67 (m, 2H)	[3]
¹³ C NMR	No experimental data found.	
Infrared (IR)	No experimental data found.	
Mass Spectrometry (MS)	No experimental data found.	

Experimental Protocols

Synthesis of (3,3-Difluorocyclobutyl)methanol

A common synthetic route to **(3,3-Difluorocyclobutyl)methanol** involves the reduction of 3,3-difluorocyclobutanecarboxylic acid. The following protocol is based on a reported procedure.[3]

Materials:

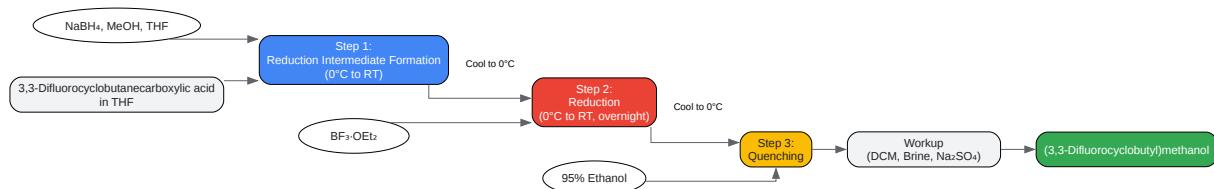
- 3,3-Difluorocyclobutanecarboxylic acid
- Sodium borohydride (NaBH_4)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH), anhydrous
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Ethanol (95%)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Suspend sodium borohydride (0.556 g, 14.70 mmol) in anhydrous tetrahydrofuran (50 mL) and cool the mixture to 0 °C in an ice bath.
- Slowly add anhydrous methanol to the suspension.
- Add a solution of 3,3-difluorocyclobutanecarboxylic acid (2 g, 14.70 mmol) in anhydrous tetrahydrofuran (50 mL) dropwise to the reaction mixture.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Cool the reaction mixture back to 0 °C and slowly add boron trifluoride etherate (1.862 mL, 14.70 mmol).

- Stir the reaction at 0 °C overnight, allowing it to gradually warm to room temperature.
- Upon reaction completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 95% ethanol (25 mL).
- Stir the mixture in the ice bath for 1 hour, then concentrate under reduced pressure.
- Partition the residue between dichloromethane and saturated brine.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield **(3,3-difluorocyclobutyl)methanol**.

Synthesis Workflow Diagram



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Synthesis of **(3,3-Difluorocyclobutyl)methanol**

Chemical Reactivity and Applications

The presence of the difluorinated cyclobutyl ring significantly influences the reactivity of the methanol moiety. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen.

(3,3-Difluorocyclobutyl)methanol serves as a versatile building block in organic synthesis. Its primary application lies in the introduction of the 3,3-difluorocyclobutyl motif into larger

molecules, a strategy often employed in drug discovery to enhance the pharmacological properties of a lead compound.^[1] The fluorinated ring can improve metabolic stability by blocking sites of oxidation and can modulate properties such as lipophilicity and binding affinity.

While specific signaling pathways involving **(3,3-Difluorocyclobutyl)methanol** have not been elucidated, its role as a key intermediate in the synthesis of various pharmaceuticals suggests its incorporation into molecules with diverse biological targets.^[1] For instance, it is used in the development of drugs targeting central nervous system disorders.^[1] Furthermore, the unique structural properties imparted by the difluorocyclobutyl group make it valuable in materials science for creating advanced polymers with enhanced thermal and mechanical stability.^[1]

Conclusion

(3,3-Difluorocyclobutyl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules with applications in pharmaceuticals and materials science. Its unique physicochemical properties, stemming from the gem-difluoro substitution on the cyclobutane ring, offer advantages in modulating the characteristics of target compounds. While a detailed experimental characterization, particularly comprehensive spectroscopic data, is not fully available in the public domain, the provided synthesis protocol and summary of its known properties serve as a valuable resource for researchers. Further investigation into the reactivity and biological activities of derivatives of **(3,3-Difluorocyclobutyl)methanol** is warranted to fully exploit its potential in the development of new technologies and therapeutics.

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